N-ethyl-N-phenylfuran-3-carboxamide
Description
N-Ethyl-N-phenylfuran-3-carboxamide is a furan-based carboxamide derivative characterized by a furan ring substituted with a carboxamide group at the 3-position. The amide nitrogen is further substituted with ethyl and phenyl groups. Furan carboxamides are frequently explored in medicinal chemistry as intermediates or bioactive molecules due to their modular synthesis and tunable physicochemical profiles .
Properties
IUPAC Name |
N-ethyl-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMXQWBEIWKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenylfuran-3-carboxamide typically involves the following steps:
Formation of Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine. For this compound, this involves the reaction of furan-3-carboxylic acid with N-ethyl-N-phenylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-ethyl-N-phenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying furan chemistry.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Amide Nitrogen Substituents: The target compound’s ethyl and phenyl groups may enhance lipophilicity compared to smaller substituents (e.g., methyl in ) or polar groups (e.g., 4-aminophenyl in ).
- Furan Ring Modifications : Substitutions at the 2- and 5-positions (e.g., nitro groups in ) can alter electronic properties and binding affinity in biological systems.
Physicochemical Properties
- Lipophilicity: The phenyl group in the target compound increases hydrophobicity compared to N-methyl or amino-substituted analogs (e.g., logP ~2.5 vs. ~1.8 for ).
- Solubility : Polar substituents (e.g., nitro in ) improve aqueous solubility, whereas the target compound’s ethyl/phenyl groups may reduce it, necessitating formulation adjustments.
- Stability : Trifluoroethyl or cyclopropyl groups () enhance metabolic stability; the target compound’s stability would depend on steric shielding from the ethyl/phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
